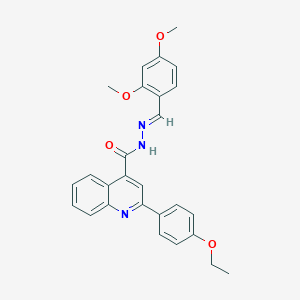
5-(2-furyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-furyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a heterocyclic compound that contains a triazole ring fused with a furan and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furyl hydrazine with 2-methylbenzoyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-furyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF), and pyridine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Various alkylated or acylated triazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(2-furyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and leading to various cellular effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, while its anticancer activity is linked to the induction of apoptosis through the activation of caspases and other apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-furanyl)-4-phenyl-1H-1,2,4-triazole-5-thione: Similar structure but lacks the methyl group on the phenyl ring.
3-(2-thienyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione: Contains a thiophene ring instead of a furan ring.
3-(2-furanyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione: The methyl group is positioned differently on the phenyl ring.
Uniqueness
5-(2-furyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H11N3OS |
|---|---|
Poids moléculaire |
257.31g/mol |
Nom IUPAC |
3-(furan-2-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H11N3OS/c1-9-5-2-3-6-10(9)16-12(14-15-13(16)18)11-7-4-8-17-11/h2-8H,1H3,(H,15,18) |
Clé InChI |
HVPOKHPNVUVCMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CO3 |
SMILES canonique |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CO3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Chlorophenyl)-3-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B451847.png)
![2,2-dibromo-N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B451848.png)

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B451850.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B451852.png)
![isopropyl 2-({3-nitro-4-methoxybenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451853.png)

![N-cyclohexyl-2-[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B451856.png)
![N-(3-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B451860.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451862.png)
![2-{[5-(4-BROMOPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(2-FURYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B451863.png)


![N'~3~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B451867.png)
